(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine
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Overview
Description
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . This compound features a pyridine ring and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2-methylbutyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but with a methyl group instead of a 2-methylbutyl group.
2-Pyridylethylamine: Lacks the 2-methylbutyl group, making it less hydrophobic.
Uniqueness
(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the 2-methylbutyl group, which increases its hydrophobicity and potentially enhances its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-11(2)10-13-9-7-12-6-4-5-8-14-12/h4-6,8,11,13H,3,7,9-10H2,1-2H3 |
InChI Key |
PKOAGCRXLKBNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
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